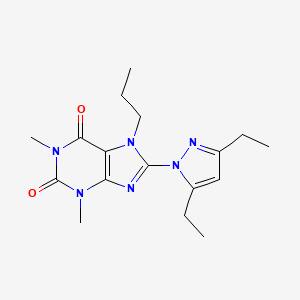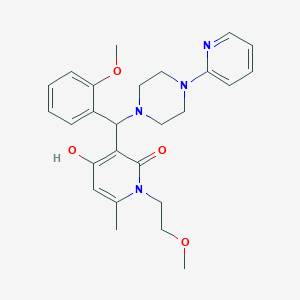![molecular formula C22H20N2O2S B2400518 2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide CAS No. 923423-20-5](/img/structure/B2400518.png)
2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide is a chemical compound that has been widely studied for its potential therapeutic applications. It is a member of the indole-based family of compounds, which have been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Mecanismo De Acción
The exact mechanism of action of 2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory properties. Additionally, it has been shown to interfere with the replication of certain viruses, which may contribute to its anti-viral properties.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide can have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of certain enzymes involved in cancer progression. In animal models of inflammatory diseases, it has been shown to reduce inflammation and improve symptoms. In studies of viral infections, it has been shown to inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide is its versatility in lab experiments. It can be easily synthesized and its effects can be studied in a range of cell lines and animal models. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more targeted and effective therapies. Another direction is to explore its potential applications in other diseases beyond cancer, inflammation, and viral infections. Additionally, there is potential to modify the compound to improve its potency and selectivity.
Métodos De Síntesis
The synthesis of 2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide has been described in several scientific publications. One common method involves the reaction of 2-mercaptobenzyl chloride with 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid, followed by the addition of acetic anhydride and triethylamine to form the final product. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of the desired compound.
Aplicaciones Científicas De Investigación
2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of various cancer cell lines. It has also been shown to possess anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to possess anti-viral properties, with studies demonstrating its ability to inhibit the replication of certain viruses.
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-2-24-19-12-11-18(16-9-6-10-17(21(16)19)22(24)26)23-20(25)14-27-13-15-7-4-3-5-8-15/h3-12H,2,13-14H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEYEFJZLDZBDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)CSCC4=CC=CC=C4)C=CC=C3C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2400437.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methyl-3-nitrobenzamide](/img/structure/B2400438.png)


![7-ethyl-3-methyl-8-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2400442.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2400444.png)


![N-[2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2400447.png)
![5,5-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2400451.png)



![7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2400457.png)